molecular formula C25H23NO4 B556935 (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH CAS No. 321524-79-2

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

Cat. No. B556935
CAS RN: 321524-79-2
M. Wt: 401.5 g/mol
InChI Key: ZQWJZRLWGALBIQ-WAIKUNEKSA-N
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Description

“(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH” is a compound with two stereoisomers. The “2R,3R” and “2S,3S” notations refer to the configuration of the chiral centers in the molecule . The “Fmoc” part likely refers to the fluorenylmethyloxycarbonyl protecting group, commonly used in peptide synthesis.


Molecular Structure Analysis

The “2R,3R” and “2S,3S” notations indicate the configuration of the chiral centers in the molecule . The number refers to the carbon position in the molecule, and R and S indicate the orientation around the chiral atom .

Scientific Research Applications

Hydrogel Development

The self-assembly and hydrogelation behavior of molecules like Fmoc-Phe, including fluorinated derivatives such as pentafluorophenylalanine and 3-F-phenylalanine, has been extensively studied. Research by Ryan et al. (2011) found that these derivatives form hydrogel networks upon dissolution in water, and that the hydrogelation of these compounds is sensitive to solvent pH. This insight is crucial for the development of optimal amino acid low molecular weight hydrogelators, particularly in complex buffered media (Ryan et al., 2011).

Lantibiotic Biosynthesis

Zhang et al. (2005) synthesized various nonproteinogenic amino acids, including (2S,3R)-vinylthreonine and (2R,3R)-methylcysteine, for probing lantibiotic biosynthesis. These amino acids, once incorporated into peptides, served as alternative substrates for lantibiotic synthases (Zhang et al., 2005).

Stereoselective Formation in Peptide Synthesis

Zhou and van der Donk (2002) utilized Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine for peptide synthesis, which led to the stereoselective formation of methyllanthionine in lantibiotics. This approach suggested a strong intrinsic preference for the stereochemistry observed in lantibiotics (Zhou & van der Donk, 2002).

properties

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJZRLWGALBIQ-WAIKUNEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373286
Record name (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid

CAS RN

321524-79-2
Record name (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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